
3-Isobutyl-1,3-dimethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutyl-1,3-dimethylindolin-2-one is a compound belonging to the indolinone family, characterized by its molecular formula C14H19NO and a molecular weight of 217.31 g/mol This compound is known for its unique structural features, which include an indolinone core substituted with isobutyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1,3-dimethylindolin-2-one typically involves the reaction of 3-hydroxyoxindoles with isobutylating agents under specific conditions. One common method includes the use of Brønsted base-catalyzed trichloroacetimidation followed by Brønsted acid-catalyzed nucleophilic substitution . The reaction conditions often require an inert atmosphere (argon or nitrogen) and dry solvents to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Isobutyl-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indolinones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Isobutyl-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 3,3-Dimethylindolin-2-one
- 1-Methyl-3-phenylindolin-2-one
- 3-Isobutyl-1-methyl-7H-xanthine
Comparison: Compared to these similar compounds, 3-Isobutyl-1,3-dimethylindolin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of the isobutyl group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties .
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1,3-dimethyl-3-(2-methylpropyl)indol-2-one |
InChI |
InChI=1S/C14H19NO/c1-10(2)9-14(3)11-7-5-6-8-12(11)15(4)13(14)16/h5-8,10H,9H2,1-4H3 |
InChIキー |
WWXNMWKCPDSONB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(C2=CC=CC=C2N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



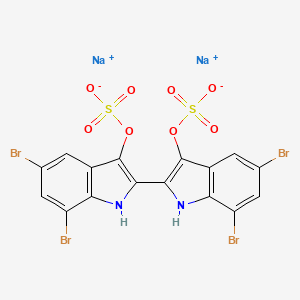
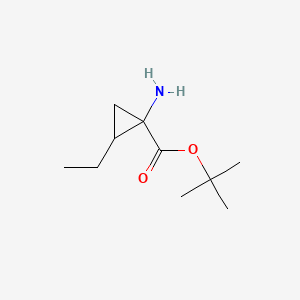
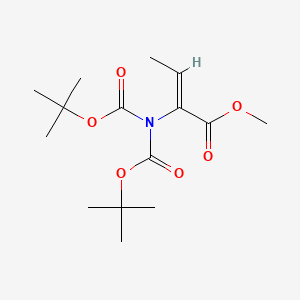
![1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13113090.png)
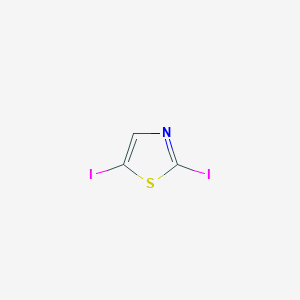
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)

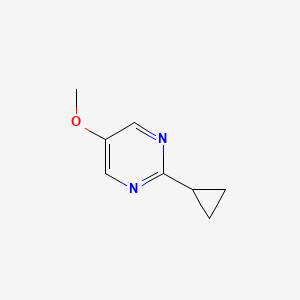
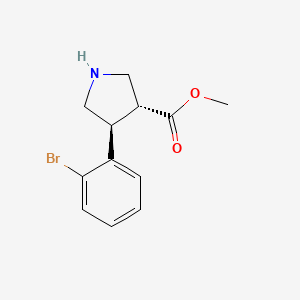
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)



